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Compound of Interest

Compound Name: Aviglycine hydrochloride

Cat. No.: B1665844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Aviglycine hydrochloride, a potent inhibitor of ethylene biosynthesis, is utilized as a plant

growth regulator. This technical guide provides a comprehensive overview of its toxicological

and safety profile, drawing from a range of non-clinical studies. The data presented herein are

intended to inform researchers, scientists, and drug development professionals on the potential

risks associated with this compound. Aviglycine hydrochloride exhibits low acute toxicity via

oral and dermal routes. Sub-chronic and chronic studies have identified the liver, kidneys, and

testes as target organs at higher dose levels. It is not considered to be genotoxic based on a

standard battery of in vitro and in vivo assays. While a carcinogenicity study in rats showed an

increase in certain tumors, a genotoxic mechanism is not considered to be the underlying

cause. Developmental toxicity studies in rabbits have established a No-Observed-Adverse-

Effect-Level (NOAEL). This guide summarizes key quantitative data in structured tables,

provides detailed experimental methodologies for pivotal studies, and includes visualizations of

relevant pathways and workflows to facilitate a thorough understanding of the toxicological

properties of Aviglycine hydrochloride.

Acute Toxicity
Aviglycine hydrochloride demonstrates a low order of acute toxicity in studies conducted via

oral, dermal, and inhalation routes.
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Data Presentation
Study Species Route Parameter Value

Toxicity

Category
Reference

Acute Oral

Toxicity
Rat Oral LD50

>5,000

mg/kg bw
IV [1][2]

Acute Oral

Toxicity
Mouse Oral LD50

500 mg/kg

bw
III

Acute

Dermal

Toxicity

Rat Dermal LD50
>2,000

mg/kg bw
III [1][2]

Acute

Inhalation

Toxicity

Rat Inhalation
LC50 (4-

hour)

>5.0 mg/L

air
IV [1][2]

Primary

Eye

Irritation

Rabbit Ocular -
Not

irritating
IV [1]

Primary

Dermal

Irritation

Rabbit Dermal -
Not

irritating
IV [1]

Dermal

Sensitizatio

n

Guinea Pig Dermal -
Not a

sensitizer
- [1]

Experimental Protocols
Test System: Sprague-Dawley rats, typically 5 males and 5 females per group.

Administration: A single dose of Aviglycine hydrochloride was administered by oral

gavage.

Dosage: A limit test at 5,000 mg/kg body weight was conducted.
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Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in

body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the

end of the observation period.

Test System: Wistar rats, typically 5 males and 5 females per group.

Administration: A single dose of Aviglycine hydrochloride was applied to a shaved area of

the back (at least 10% of the body surface area) and covered with a semi-occlusive dressing

for 24 hours.

Dosage: A limit test at 2,000 mg/kg body weight was conducted.

Observations: Animals were observed for mortality, clinical signs of toxicity, dermal irritation,

and changes in body weight for 14 days. A gross necropsy was performed at the end of the

study.

Sub-chronic and Chronic Toxicity
Repeated dose studies have identified the liver, kidneys, and testes as potential target organs

for Aviglycine hydrochloride toxicity at higher doses.
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Study Species Duration Route NOAEL LOAEL

Key

Findings

at

LOAEL

Referen

ce

Sub-

chronic

Oral

Toxicity

Rat 90-day
Oral

(diet)

0.4

mg/kg/da

y

Not

clearly

establish

ed

Increase

d

incidence

of

periportal

hepatoce

llular

vacuolati

on in the

liver.

Sub-

chronic

Oral

Toxicity

Mouse 90-day
Oral

(diet)
- -

Transient

liver and

kidney

effects at

high

doses.

Sub-

chronic

Oral

Toxicity

Dog 90-day
Oral

(diet)
- -

Not

specified

Sub-

chronic

Dermal

Toxicity

Rabbit 21-day Dermal

1,000

mg/kg/da

y (HDT)

>1,000

mg/kg/da

y

No

significan

t

treatment

-related

effects.

[2]
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Chronic

Toxicity/

Carcinog

enicity

Rat 2-year
Oral

(diet)
- -

Histopath

ological

changes

in the

testes.

Experimental Protocols
Test System: Sprague-Dawley rats (number of animals per sex per group not specified in

available literature).

Administration: Aviglycine hydrochloride was administered via the diet for 90 days.

Dose Levels: Multiple dose levels were tested.

Observations: Included clinical observations, body weight, food consumption, hematology,

clinical chemistry, urinalysis, and gross and microscopic pathology.

Histopathology: A comprehensive examination of tissues was performed, with a focus on the

liver and kidneys. Findings included periportal hepatocellular vacuolation.

Genotoxicity
Aviglycine hydrochloride has been evaluated in a standard battery of genotoxicity tests and

is not considered to be genotoxic.
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Assay Test System
Metabolic

Activation
Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

strains (specific

strains not

detailed)

With and without

S9
Negative

In vitro

Mammalian Cell

Gene Mutation

Assay (Mouse

Lymphoma

Assay)

L5178Y mouse

lymphoma cells

With and without

S9
Negative

In vivo

Mammalian

Erythrocyte

Micronucleus

Test

Mouse bone

marrow
N/A Negative

Experimental Protocols
Test System: Histidine-requiring strains of Salmonella typhimurium.

Method: The test compound was incubated with the bacterial strains in the presence and

absence of a mammalian metabolic activation system (S9 mix). The number of revertant

colonies (bacteria that regained the ability to synthesize histidine) was counted.

Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies.
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Ames Test Workflow

Prepare bacterial strains
(e.g., Salmonella typhimurium)

Prepare Aviglycine HCl
and control substances

Mix with S9 fraction
(for metabolic activation) Mix without S9 fraction

Plate on minimal glucose agar

Incubate at 37°C

Count revertant colonies

Analyze for dose-dependent increase

Click to download full resolution via product page

Ames Test Experimental Workflow.

Carcinogenicity
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A long-term study in rats was conducted to assess the carcinogenic potential of Aviglycine
hydrochloride. While an increased incidence of certain tumors was observed, it was

concluded that a genotoxic mechanism was unlikely.

Data Presentation
Study Species Duration Route

Key

Findings

Conclusio

n
Reference

Carcinogen

icity
Rat 2-year Oral (diet)

Decreased

body

weight and

histopathol

ogical

changes in

the testes.

Not likely

to be

carcinogeni

c to

humans.

Experimental Protocol
Test System: Sprague-Dawley rats (number of animals not specified).

Administration: Aviglycine hydrochloride was administered in the diet for two years.

Dose Levels: Multiple dose levels were used.

Observations: Included clinical signs, body weight, food consumption, and survival.

Histopathology: A complete histopathological examination of all organs and tissues was

performed on all animals.

Reproductive and Developmental Toxicity
Aviglycine hydrochloride has been evaluated for its potential to cause reproductive and

developmental toxicity.
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Study Species Route NOAEL LOAEL

Key

Findings

at LOAEL

Reference

Two-

Generation

Reproducti

on

Rat Oral (diet)

Parental:

0.8

mg/kg/day

Reproducti

ve: 4.0

mg/kg/day

Neonatal:

2.5

mg/kg/day

Parental:

Not

specifiedR

eproductiv

e: Not

specifiedN

eonatal:

4.0

mg/kg/day

Reductions

in body

weight,

changes in

organ

weights,

increased

incidence

of

microscopi

c findings

in parents.

Decreased

pup

viability

and

retarded

growth.

[2]

Developme

ntal

Toxicity

Rabbit
Oral

(gavage)

Maternal:

0.4

mg/kg/day

Developme

ntal: 0.4

mg/kg/day

Maternal:

Not

specifiedD

evelopmen

tal: Not

specified

Reduced

maternal

body

weight gain

and food

consumptio

n. Reduced

fetal body

weights.

No

evidence of

teratogenic

ity.

[2]
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Developme

ntal

Toxicity

Rat
Oral

(gavage)

Maternal &

Developme

ntal: 4.0

mg/kg/day

Maternal &

Developme

ntal: 8.06

mg/kg/day

No

evidence of

teratogenic

ity.

[2]

Experimental Protocols
Test System: Wistar rats.

Administration: Aviglycine hydrochloride was administered continuously in the diet to F0

parental animals before mating, during mating, gestation, and lactation. The F1 generation

was exposed from weaning through maturity, mating, and production of the F2 generation.

Observations: Parental animals were observed for clinical signs, body weight, food

consumption, and reproductive performance (mating, fertility, gestation length, parturition,

and lactation). Pups were evaluated for viability, body weight, sex ratio, and any

developmental abnormalities.

Test System: New Zealand White rabbits.

Administration: Aviglycine hydrochloride was administered by oral gavage to pregnant

does during the period of organogenesis.

Observations: Does were observed for clinical signs, body weight, and food consumption. At

termination, uterine contents were examined, and fetuses were evaluated for external,

visceral, and skeletal abnormalities.

Mechanism of Action and Toxicological Pathways
The primary mechanism of action of Aviglycine hydrochloride is the inhibition of ethylene

biosynthesis in plants through the competitive inhibition of the enzyme 1-aminocyclopropane-1-

carboxylate (ACC) synthase. In mammals, it has been proposed that Aviglycine
hydrochloride may inactivate an enzyme involved in the formation of the essential amino acid

L-cysteine.
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Ethylene Biosynthesis Pathway

Methionine S-Adenosylmethionine
SAM Synthetase

1-Aminocyclopropane-1-carboxylate
 

Ethylene 

ACC Synthase ACC OxidaseAviglycine HCl
 Inhibition

Click to download full resolution via product page

Inhibition of Ethylene Biosynthesis by Aviglycine HCl.

Conclusion
Aviglycine hydrochloride possesses a low acute toxicity profile. The primary toxicological

concerns identified in repeated-dose animal studies are effects on the liver, kidneys, and testes

at high dose levels. The compound is not genotoxic. While a carcinogenicity study in rats

showed some tumor formation, it is not believed to be mediated by a genotoxic mechanism,

suggesting a threshold effect. Developmental toxicity studies have established clear NOAELs.

The available data provide a robust basis for the risk assessment of Aviglycine
hydrochloride. Further research into the specific mechanisms of toxicity in mammalian

systems would be beneficial for a more complete understanding of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological and Safety
Profile of Aviglycine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665844#toxicological-and-safety-profile-of-
aviglycine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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